

Spectroscopic Profile of 2-Cyclohexylethanol: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2- Cyclohexylethanol** (CAS No. 4442-79-9), a compound utilized in the fragrance and chemical synthesis industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for **2-Cyclohexylethanol**.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shift Data for **2-Cyclohexylethanol**



Assignment	Chemical Shift (ppm)
A	3.646
В	2.61
С	1.84 to 1.58
D	1.452
E	1.38
F	1.23
G	1.16
J	0.920
Solvent: CDCl ₃ , Instrument Frequency: 399.65 MHz. Data sourced from ChemicalBook.[1]	

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

Table 2: 13C NMR Chemical Shift Data for 2-Cyclohexylethanol

Chemical Shift (ppm)
61.1
40.0
35.6
33.2
26.5
26.2
Solvent: CDCl ₃ . Data sourced from multiple spectral databases.[2]



Experimental Protocol for NMR Spectroscopy

The NMR spectra were obtained using a spectrometer operating at a frequency of 399.65 MHz for ¹H NMR.[1] A dilute solution of **2-Cyclohexylethanol** (approximately 0.05 ml) was prepared in deuterated chloroform (CDCl₃, 0.5 ml).[1] The sample was placed in a standard NMR tube, and the data was acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Peaks for 2-Cyclohexylethanol

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3330	O-H stretch (alcohol)
~2920, ~2850	C-H stretch (alkane)
~1450	C-H bend (alkane)
~1050	C-O stretch (primary alcohol)
Technique: Liquid Film. Data interpreted from typical values for alcohols and alkanes.[3][4]	

Experimental Protocol for IR Spectroscopy

The IR spectrum of **2-Cyclohexylethanol** was obtained using the liquid film technique.[3][4] A drop of the neat liquid was placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The sample was then placed in the path of an IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber was recorded.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight



and fragmentation pattern of a compound.

Table 4: Major Mass Spectrometry Peaks for 2-Cyclohexylethanol

m/z	Relative Intensity (%)	Proposed Fragment
128	Low	[M]+ (Molecular Ion)
110	Moderate	[M-H ₂ O] ⁺
82	High	[C ₆ H ₁₀] ⁺
81	100	[C ₆ H ₉] ⁺ (Base Peak)
67	High	[C₅H ₇]+
55	High	[C ₄ H ₇]+
41	Moderate	[C₃H₅] ⁺

Ionization: Electron Ionization (EI) at 70 eV. Data sourced

from NIST Mass Spectrometry

Data Center and ChemicalBook.[5][6]

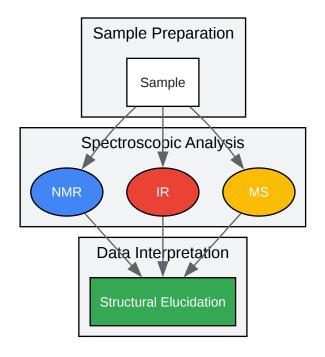
Experimental Protocol for Mass Spectrometry

The mass spectrum of **2-Cyclohexylethanol** was acquired using a mass spectrometer with an electron ionization (EI) source.[5][6] The sample was introduced into the instrument, and molecules were bombarded with electrons with an energy of 75 eV.[5] The resulting positively charged ions and fragment ions were then separated by a mass analyzer based on their mass-to-charge (m/z) ratio, and their relative abundances were detected. The molecular ion peak is observed at m/z 128.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Cyclohexylethanol**.





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Caption: Workflow of Spectroscopic Analysis.

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